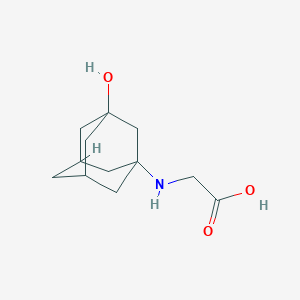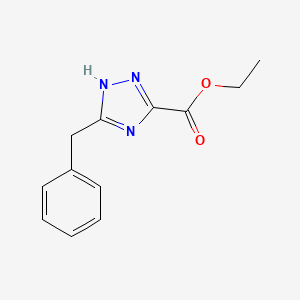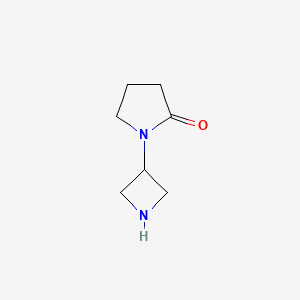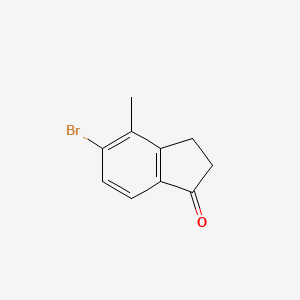
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
説明
“2-((3-Hydroxyadamantan-1-yl)amino)acetic acid”, also known as Boc-3-hydroxy-1-adamantyl-D-glycine, is a synthetic derivative with the CAS number 361442-00-4 . It can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H19NO3 . The InChI code is 1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.29 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.59, indicating its lipophilicity .科学的研究の応用
Metabolic Pathways and Biomarkers
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, through its structural and functional properties, may play a role in various metabolic pathways. Indolic structure metabolites, including products of microbial biotransformation of aromatic amino acids like tryptophan, have been increasingly studied. Metabolites such as indole-3-acetic acid are associated with gut bacteria and have been linked to cardiovascular, brain, or gastrointestinal diseases (Beloborodova et al., 2020). The metabolic fate of infused l-tryptophan in men and the accumulation of circulating tryptophan and tryptophan metabolites have been investigated, highlighting the significance of understanding the metabolic pathways involved in the action of such compounds (Huether et al., 2005).
Neurological Implications
Compounds structurally related to this compound have been studied for their neurological implications. For instance, 3-amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), a toxic protein known to aggregate in the brain, has been studied as a potential disease-modifying treatment for Alzheimer's disease. The research suggests that long-term administration of 3APS is safe, tolerated, and can reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Inflammatory and Gastrointestinal Disorders
The role of related compounds in inflammatory and gastrointestinal disorders has also been explored. The polyphenolic compound 2,3,5,4′-tetrahydroxystilbene-2-O-beta-D-glucoside (THSG) has anti-inflammatory effects and has shown beneficial effects on acetic acid-induced experimental colitis in mice, potentially involving the upregulation of PPAR-γ and inhibition of the NF-κB inflammatory pathway (Zeng et al., 2011).
Dermatological Applications
Alpha hydroxy acids (AHAs) have been used to enhance stratum corneum desquamation and improve skin appearance. It has been found that AHAs can modulate stratum corneum barrier function and prevent skin irritation, suggesting potential dermatological applications for compounds with similar properties (Berardesca et al., 1997).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVAMKEHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032564-18-3 | |
| Record name | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032564183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZB9AHA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)






![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)




